molecular formula C35H74ClN B14334255 N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride CAS No. 106871-47-0

N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride

Cat. No.: B14334255
CAS No.: 106871-47-0
M. Wt: 544.4 g/mol
InChI Key: SYCIVTTUFRJEBB-UHFFFAOYSA-M
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Description

N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C49H102ClN. It is known for its surfactant properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N-hexadecyl-N-methylhexadecan-1-amine with ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale quaternization reactions. The process includes mixing the reactants in a reactor, maintaining the reaction conditions, and then purifying the product through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dihexadecyl-N-methyl-1-hexadecanaminium chloride
  • Benzenemethaminium, N-hexadecyl-N,N-dimethyl, chloride
  • Cetalkonium chloride

Uniqueness

N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of the ethyl group, which imparts distinct surfactant properties and enhances its interaction with biological membranes compared to other similar compounds.

Properties

CAS No.

106871-47-0

Molecular Formula

C35H74ClN

Molecular Weight

544.4 g/mol

IUPAC Name

ethyl-dihexadecyl-methylazanium;chloride

InChI

InChI=1S/C35H74N.ClH/c1-5-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(4,7-3)35-33-31-29-27-25-23-21-19-17-15-13-11-9-6-2;/h5-35H2,1-4H3;1H/q+1;/p-1

InChI Key

SYCIVTTUFRJEBB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(CC)CCCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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